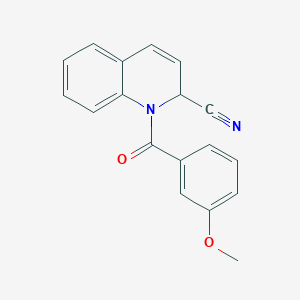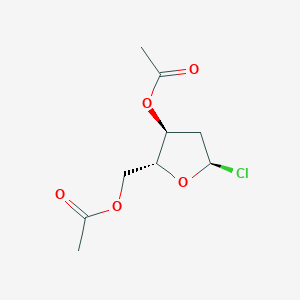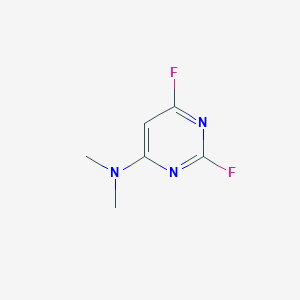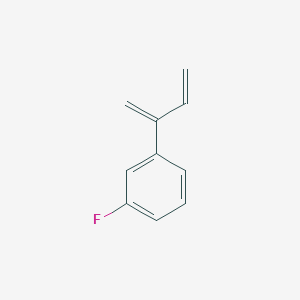
1-(Buta-1,3-dien-2-yl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Buta-1,3-dien-2-yl)-3-fluorobenzene is an organic compound characterized by the presence of a butadiene group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene can be achieved through several methods. One common approach involves the reaction of propargylic esters with vinylazides in the presence of a gold catalyst. This reaction leads to the formation of buta-1,3-dien-2-yl esters, which can then be further functionalized to introduce the fluorine atom . Another method involves the use of functionalized vinyl phosphates and vinyl phosphordiamidates, which react with organometallic reagents to form trisubstituted buta-1,3-dienes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-(Buta-1,3-dien-2-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the butadiene group can participate in conjugation and electron delocalization, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-(Buta-1,3-dien-2-yl)benzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-(Buta-1,3-dien-2-yl)pyrazoles: Contains a pyrazole ring, leading to distinct biological activities and applications.
2-Phenyl-1,3-butadiene: Similar structure but without the fluorine atom, affecting its chemical behavior and applications.
Uniqueness: 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene is unique due to the presence of both the butadiene group and the fluorine atom, which confer specific chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
219486-74-5 |
|---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-buta-1,3-dien-2-yl-3-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-5-4-6-10(11)7-9/h3-7H,1-2H2 |
InChI Key |
KRGYZGGERHZVRS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
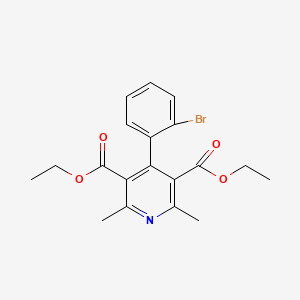
![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)
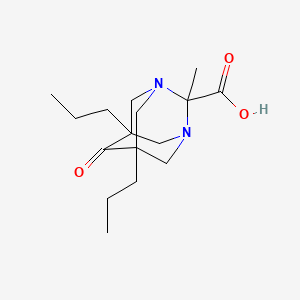


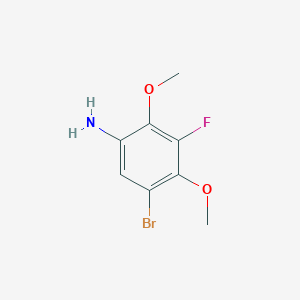
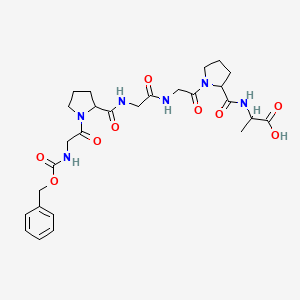
![7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12835454.png)
![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)
